molecular formula C6H7NO2 B13896365 1,4-Dihydropyridine-3-carboxylic acid

1,4-Dihydropyridine-3-carboxylic acid

Cat. No.: B13896365
M. Wt: 125.13 g/mol
InChI Key: MBELGTLJWJJGLF-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine-3-carboxylic acid (1,4-DHP-3-COOH) is a heterocyclic compound characterized by a partially saturated pyridine ring with a carboxylic acid group at the 3-position. This scaffold is a cornerstone in medicinal chemistry due to its versatility in drug design, particularly in cardiovascular therapeutics (e.g., calcium channel blockers like amlodipine derivatives) . Its structural flexibility allows for diverse substitutions at the 2-, 4-, 5-, and 6-positions, enabling fine-tuning of pharmacological activity, stereoselectivity, and stability. Key applications include antihypertensive, antioxidant, and antiviral agents, with recent explorations in oncology and HIV treatment .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1,3-4,7H,2H2,(H,8,9)

InChI Key

MBELGTLJWJJGLF-UHFFFAOYSA-N

Canonical SMILES

C1C=CNC=C1C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1,4-Dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1,8-Naphthyridine-3-carboxylic Acid Analogues

  • Structural Differences : The 1,8-naphthyridine scaffold features an additional fused pyridine ring, increasing aromaticity and rigidity compared to 1,4-DHP-3-COOH.
  • Synthesis: Prepared via Gould–Jacobs cyclization of 2-aminopyridine with ethoxy methylene malonate, followed by N-alkylation and hydrolysis .
  • Pharmacological Activity : Exhibits antihistaminic activity but lacks calcium channel modulation due to reduced conformational flexibility .

5-Acetyl-2-alkylthio-4-aryl-1,4-DHP-3-carboxylic Acid Nitriles

  • Structural Differences : Substitutions at the 2- (alkylthio), 4- (aryl), and 5- (acetyl) positions enhance antiradical activity.
  • Synthesis: Alkylation of 3-cyano-1,4-DHP-2(3H)-thiones or condensation of aromatic aldehydes, cyanothioacetamide, and acetylacetone .
  • Pharmacological Activity: Compounds with hydroxylated 4-phenyl groups show superior antiradical activity (e.g., 3,5-di(tert-butyl)-4-hydroxybenzaldehyde derivatives), outperforming non-hydroxylated 1,4-DHP-3-COOH analogues .

Dolutegravir Precursor Derivatives

  • Structural Differences : Features a 4-oxo group and methoxy substitutions at the 5- and 6-positions, critical for HIV integrase inhibition.
  • Synthesis : Multi-step route starting from 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-DHP-3-carboxylic acid, followed by hydrolysis and coupling with azides .

Pharmacological Activity Comparison

Compound Class Key Activities Mechanism/Notes
1,4-DHP-3-COOH Calcium channel blockade, antioxidant, antihypertensive Enantiomers (e.g., YM-09730) show stereoselective vasodilation
1,8-Naphthyridine-3-COOH Antihistaminic, antibacterial Rigid structure limits cardiovascular applications
5-Acetyl-2-alkylthio-4-aryl Antiradical, neuroprotective Hydroxyl groups enhance radical scavenging (IC50 < 50 μM)
Dolutegravir precursors Antitumor, antiviral (HIV) Targets integrase strand transfer and autophagy pathways

Stability and Stereochemical Considerations

  • Oxidation Potential: 2,6-Dimethyl-1,4-DHP-3-carboxylic acid derivatives exhibit variable oxidation stability. Compounds with electron-withdrawing groups (e.g., cyano at C4) are prone to decomposition in aqueous media .
  • Degradation : Under alkaline conditions, ester derivatives (e.g., cilnidipine) hydrolyze to yield 1,4-DHP-3-carboxylic acid, while remaining stable under acidic, oxidative, or photolytic stress .
  • Enantiomeric Resolution : Cinchona alkaloids (cinchonidine, quinidine) resolve racemic 1,4-DHP-3-carboxylic acid derivatives with >99.5% enantiomeric excess in DMF/water (8:5), critical for optimizing drug efficacy .

Substituent Effects on Bioactivity

Position Substituent Impact on Activity Example Compound
C2 Alkylthio (e.g., SCH3) Enhances antiradical activity by stabilizing radical intermediates 5-Acetyl-2-methylthio-4-phenyl derivative
C4 Aryl (e.g., 3-nitrophenyl) Boosts calcium antagonism (e.g., IC50 = 0.2 μM for YM-09730) Amlodipine analogues
C5 Methoxycarbonyl Critical for HIV integrase inhibition in dolutegravir precursors Cabotegravir intermediate
C6 Dimethoxymethyl Enhances N-type calcium channel blockade in enantiomers (+)-6-dimethoxymethyl-DHP derivative

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